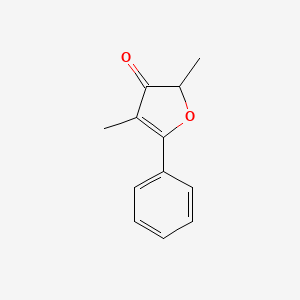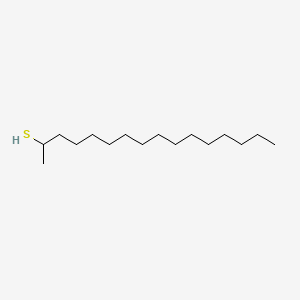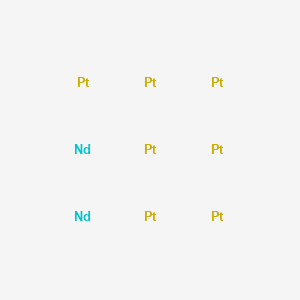
Neodymium--platinum (2/7)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodymium-platinum (2/7) is a compound formed by the combination of neodymium and platinum in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of neodymium-platinum (2/7) typically involves the reaction of neodymium and platinum precursors under controlled conditions. One common method is the co-precipitation technique, where neodymium and platinum salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent. The resulting precipitate is then calcined to obtain the desired compound.
Industrial Production Methods
Industrial production of neodymium-platinum (2/7) may involve high-temperature solid-state reactions or chemical vapor deposition techniques. These methods ensure the formation of a pure and homogeneous compound, which is essential for its applications in advanced technologies.
化学反応の分析
Types of Reactions
Neodymium-platinum (2/7) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Neodymium-platinum (2/7) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Substitution reactions may involve the replacement of neodymium or platinum atoms with other elements or compounds under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of neodymium oxide and platinum oxide, while reduction may yield metallic neodymium and platinum.
科学的研究の応用
Neodymium-platinum (2/7) has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is being conducted on its potential use in biological systems, particularly in the development of new diagnostic and therapeutic agents.
Medicine: Neodymium-platinum (2/7) is being explored for its potential use in cancer treatment, particularly in targeted drug delivery systems.
Industry: The compound is used in the production of advanced materials, including high-performance magnets and electronic components.
作用機序
The mechanism of action of neodymium-platinum (2/7) involves its interaction with specific molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. In biological systems, it may interact with cellular components, leading to specific therapeutic effects.
類似化合物との比較
Similar Compounds
- Neodymium oxide (Nd2O3)
- Platinum oxide (PtO2)
- Neodymium chloride (NdCl3)
- Platinum chloride (PtCl2)
Uniqueness
Neodymium-platinum (2/7) is unique due to its specific stoichiometric ratio and the synergistic properties of neodymium and platinum
特性
CAS番号 |
66273-44-7 |
|---|---|
分子式 |
Nd2Pt7 |
分子量 |
1654.1 g/mol |
IUPAC名 |
neodymium;platinum |
InChI |
InChI=1S/2Nd.7Pt |
InChIキー |
ZUTIQXFXDUNNHF-UHFFFAOYSA-N |
正規SMILES |
[Nd].[Nd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


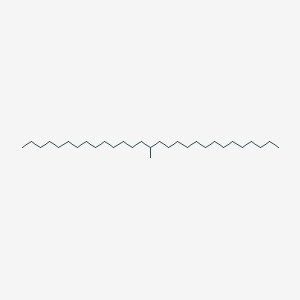
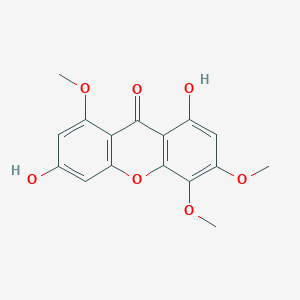
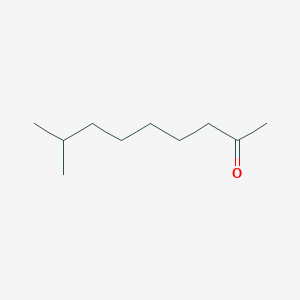
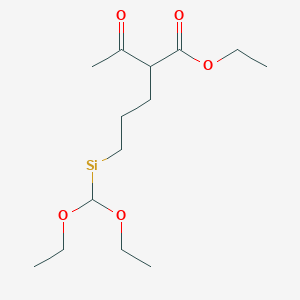
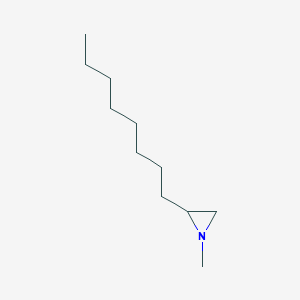
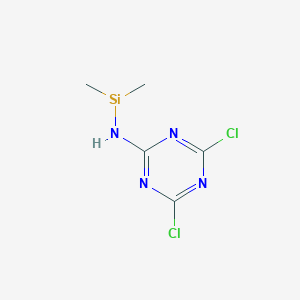
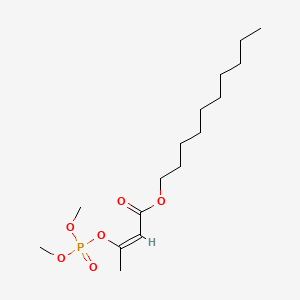
![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
![1-Methyl-4,6-bis[(trimethylsilyl)oxy]-1,2-dihydro-1,3,5-triazine](/img/structure/B14484795.png)
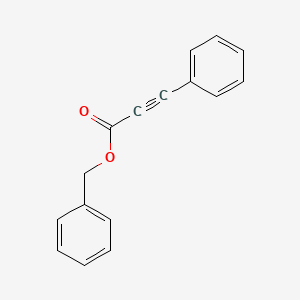
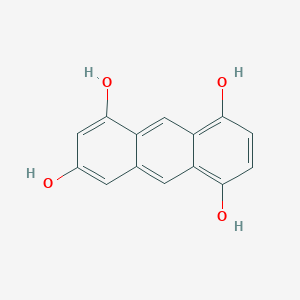
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
